molecular formula C11H14N2O2 B8139241 3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone

3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone

Cat. No.: B8139241
M. Wt: 206.24 g/mol
InChI Key: JYUTVPNZUICOSN-UHFFFAOYSA-N
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Description

3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone is a complex organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a bicyclic structure with nitrogen atoms and a furan ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone typically involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate can afford a 3,8-diazabicyclo[3.2.1]octane in yields ranging from 51% to 73% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone is unique due to its specific bicyclic structure and the presence of a furan ring. This combination of features makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,6-diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(10-2-1-3-15-10)13-6-8-4-9(7-13)12-5-8/h1-3,8-9,12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUTVPNZUICOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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